molecular formula C17H19NO4 B1674189 Furalaxyl CAS No. 57646-30-7

Furalaxyl

Cat. No. B1674189
CAS RN: 57646-30-7
M. Wt: 301.34 g/mol
InChI Key: CIEXPHRYOLIQQD-UHFFFAOYSA-N
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Description

Furalaxyl is a potent fungicide . It is highly selective to fungi of the order of the Peronosporales . The molecular formula of Furalaxyl is C17H19NO4 .


Synthesis Analysis

Furalaxyl, an acylalanine fungicide, was synthesized through catalytic continuous sequential-flow reactions . A halide-free approach including two continuous-flow catalytic processes, heterogeneous Pt-catalyzed reductive alkylation and homogeneous acid-catalyzed amidation with an acid anhydride, was developed .


Molecular Structure Analysis

The molecular formula of Furalaxyl is C17H19NO4 . Its average mass is 301.337 Da and its monoisotopic mass is 301.131409 Da .


Chemical Reactions Analysis

Furalaxyl has been found to undergo photosensitized oxygenation, leading to a 2(5H)-furanone, which is more toxic than the starting Furalaxyl towards aquatic organisms .


Physical And Chemical Properties Analysis

Furalaxyl has a density of 1.2±0.1 g/cm³, a boiling point of 420.1±45.0 °C at 760 mmHg, and a flash point of 207.9±28.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Fungicide Resistance Management

  • Scientific Field : Agricultural Science
  • Application Summary : Furalaxyl is used as a fungicide to manage resistance in various crops .
  • Methods of Application : The specific methods of application can vary, but it is typically applied as a spray or seed treatment .
  • Results or Outcomes : The use of Furalaxyl has been effective in managing fungicide resistance, but the exact results can vary depending on the specific crop and environmental conditions .

Impact on Arbuscular Mycorrhizal Fungi

  • Scientific Field : Plant Science
  • Application Summary : Research has been conducted to understand the impact of Furalaxyl on arbuscular mycorrhizal (AM) fungi, which are beneficial fungi that form symbiotic relationships with plants .
  • Methods of Application : In this research, various concentrations of Furalaxyl were applied to AM fungi in a controlled laboratory setting .
  • Results or Outcomes : The results showed that Furalaxyl can have a detrimental impact on AM fungi, particularly at higher concentrations .

Photosensitized Oxygenation

  • Scientific Field : Environmental Science
  • Application Summary : Furalaxyl has been studied for its tendency to undergo photosensitized oxygenation, a process that can lead to the degradation of the pesticide .
  • Methods of Application : This research involved exposing Furalaxyl to light in the presence of oxygen .
  • Results or Outcomes : The results showed that Furalaxyl has a high tendency to undergo photodegradation under these conditions, leading to the formation of a compound that is more toxic to aquatic organisms .

Hyphal Healing Mechanism in Fungi

  • Scientific Field : Mycology
  • Application Summary : Furalaxyl has been studied for its effects on the hyphal healing mechanism (HHM) in Gigaspora sp. and Rhizophagus irregularis, two types of arbuscular mycorrhizal (AM) fungi .
  • Methods of Application : The impact of various fungicides, including Furalaxyl, at concentrations of 0.02 and 2 mg L –1 were tested in vitro on the HHM of these fungi .
  • Results or Outcomes : The results showed that Furalaxyl had varying effects on the two types of fungi. Azoxystrobin was the most detrimental for both AM fungi at 2 mg L –1, while fenpropimorph impacted only R. irregularis (stimulating at low and inhibiting at high concentration). Conversely, flutolanil and pencycuron did not impact any of the two AM fungi .

Photodegradation of Pesticides

  • Scientific Field : Environmental Chemistry
  • Application Summary : Furalaxyl has been studied for its tendency to undergo photodegradation, a process that can lead to the degradation of the pesticide .
  • Methods of Application : This research involved exposing Furalaxyl to light in the presence of oxygen .
  • Results or Outcomes : The results showed that Furalaxyl has a high tendency to undergo photodegradation under these conditions, leading to the formation of a compound that is more toxic to aquatic organisms .

Toxicity Data Analysis

  • Scientific Field : Toxicology
  • Application Summary : Furalaxyl has been included in toxicity data analysis studies to understand its impact on various organisms .
  • Methods of Application : This typically involves exposing organisms to various concentrations of Furalaxyl and observing the effects .
  • Results or Outcomes : The specific results can vary depending on the organism and the concentration of Furalaxyl used .

Impact on Anastomosis and Healing in AM Fungi

  • Scientific Field : Mycology
  • Application Summary : Furalaxyl has been studied for its effects on anastomosis and healing in arbuscular mycorrhizal (AM) fungi .
  • Methods of Application : The impact of various fungicides, including Furalaxyl, at concentrations of 0.02 and 2 mg L –1 were tested in vitro on the healing mechanism of Gigaspora sp. MUCL 52331 and Rhizophagus irregularis MUCL 41833 .
  • Results or Outcomes : The results showed that Furalaxyl had varying effects on the two types of fungi. Azoxystrobin was the most detrimental for both AM fungi at 2 mg L –1, while fenpropimorph impacted only R. irregularis (stimulating at low and inhibiting at high concentration). Conversely, flutolanil and pencycuron did not impact any of the two AM fungi .

Photodegradation of Pesticides

  • Scientific Field : Environmental Chemistry
  • Application Summary : Furalaxyl has been studied for its tendency to undergo photodegradation, a process that can lead to the degradation of the pesticide .
  • Methods of Application : This research involved exposing Furalaxyl to light in the presence of oxygen .
  • Results or Outcomes : The results showed that Furalaxyl has a high tendency to undergo photodegradation under these conditions, leading to the formation of a compound that is more toxic to aquatic organisms .

Toxicity Data Analysis

  • Scientific Field : Toxicology
  • Application Summary : Furalaxyl has been included in toxicity data analysis studies to understand its impact on various organisms .
  • Methods of Application : This typically involves exposing organisms to various concentrations of Furalaxyl and observing the effects .
  • Results or Outcomes : The specific results can vary depending on the organism and the concentration of Furalaxyl used .

Safety And Hazards

Furalaxyl is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEXPHRYOLIQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047543
Record name Furalaxyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furalaxyl

CAS RN

57646-30-7
Record name Furalaxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57646-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furalaxyl [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057646307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furalaxyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-(2,6-dimethylphenyl)-N-(2-furylcarbonyl)-DL-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FURALAXYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OY703A81O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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